molecular formula C10H16ClNO B2915460 2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride CAS No. 2503206-46-8

2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride

Cat. No.: B2915460
CAS No.: 2503206-46-8
M. Wt: 201.69
InChI Key: NAPWZOHZQJQBSB-UHFFFAOYSA-N
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Description

2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with an oxaspiro ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the spirocyclic intermediate.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride can be compared with other spirocyclic compounds:

Properties

IUPAC Name

2-ethynyl-7-oxaspiro[3.5]nonan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-10(11)7-9(8-10)3-5-12-6-4-9;/h1H,3-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPWZOHZQJQBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC2(C1)CCOCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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